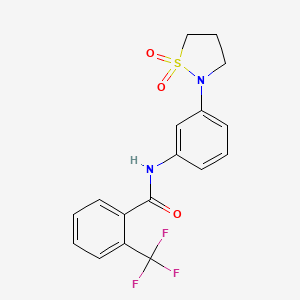![molecular formula C23H16FNO2 B2697342 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866344-49-2](/img/structure/B2697342.png)
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BFMDQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood. However, it has been suggested that 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one exerts its pharmacological effects by inhibiting the activity of enzymes involved in DNA replication and repair. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the malaria parasite. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been found to induce the production of reactive oxygen species and to alter the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is also relatively easy to handle and has a low toxicity profile. However, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has some limitations for use in lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a relatively short half-life and can be rapidly metabolized in vivo.
将来の方向性
There are several future directions for the research on 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. One potential area of investigation is the development of new derivatives of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one and the identification of its molecular targets. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be used as a tool for the study of DNA replication and repair pathways. Finally, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be further explored for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound with unique chemical structure and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to possess antitumor, antiviral, and antimalarial activities. The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the research on 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, including the development of new derivatives with improved pharmacological properties and the elucidation of its mechanism of action.
合成法
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized through a multistep reaction involving the condensation of 3-fluorobenzaldehyde and ethyl acetoacetate followed by cyclization with ammonium acetate. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been optimized to increase the yield and purity of the compound.
科学的研究の応用
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antimalarial activities. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been used as a starting material for the synthesis of other quinoline derivatives with improved pharmacological properties.
特性
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-10-6-7-16(13-18)14-25-15-20(22(26)17-8-2-1-3-9-17)23(27)19-11-4-5-12-21(19)25/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRVTHQDIUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

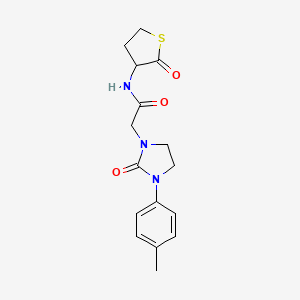
![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)
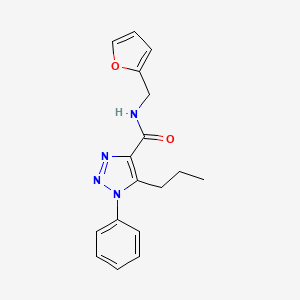
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)
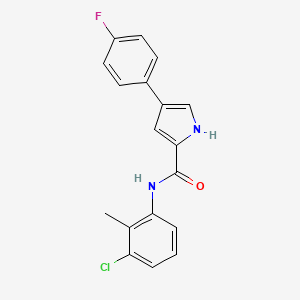
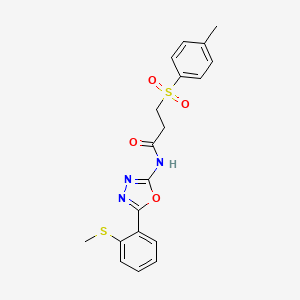
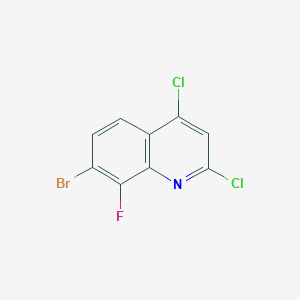
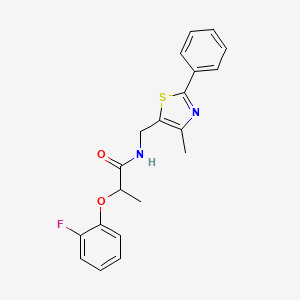
![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
